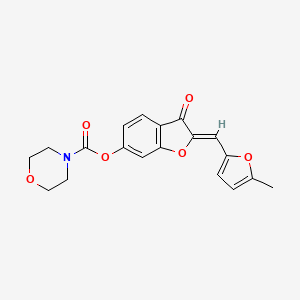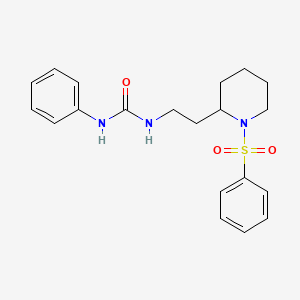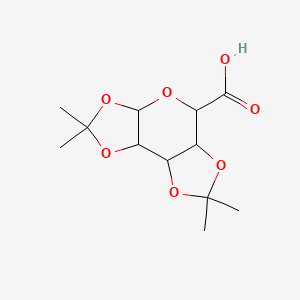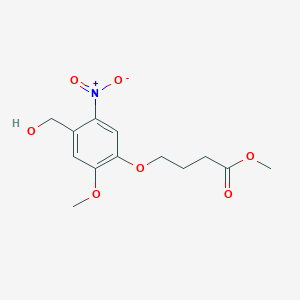![molecular formula C14H16N2O2S B2748274 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide CAS No. 2097898-74-1](/img/structure/B2748274.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrrolidine is a five-membered nitrogen heterocycle . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Furan is a five-membered ring with oxygen as a heteroatom . These heterocycles are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a thiophene ring, and a furan ring. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antiprotozoal Agents
Research into N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide derivatives has led to the development of novel compounds with significant antiprotozoal activity. These compounds have shown strong DNA affinities and demonstrated in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, highlighting their potential as therapeutic agents for diseases such as sleeping sickness and malaria (Ismail et al., 2004).
Heterocyclic Chemistry
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds. Research has focused on exploring the acid-catalyzed transformations and intramolecular cyclization reactions of these compounds to develop new fused heterocyclic systems. These studies contribute to the broader field of heterocyclic chemistry by providing new synthetic routes to complex molecules (Stroganova et al., 2016); (Ruiz et al., 2006).
Supramolecular Chemistry
Compounds derived from this compound have been used to design and synthesize new supramolecular gelators. These studies highlight the role of heteroatoms in modulating the self-assembly behavior of gelators, with applications in cation binding, selective sensing, and drug release (Panja et al., 2018).
Antimicrobial Activity
Research has also extended to the antimicrobial properties of chitosan derivatives synthesized from heteroaryl pyrazole derivatives of this compound. These compounds exhibit significant activity against a range of bacteria and fungi, offering potential applications in the development of new antimicrobial agents (Hamed et al., 2020).
Neuroinflammation Imaging
A notable application in the field of neurology is the use of derivatives for imaging reactive microglia and disease-associated neuroinflammation via PET radiotracers. These compounds, specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), offer noninvasive tools for studying neuroinflammation in vivo, with potential implications for diagnosing and monitoring neuropsychiatric disorders (Horti et al., 2019).
properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(13-2-1-6-18-13)15-12-3-5-16(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDVSEOKPPYSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-ynamide](/img/structure/B2748194.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)



